(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine
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Overview
Description
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with a hydrazine derivative to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in drug design. It can interact with biological targets such as enzymes and receptors, leading to the development of new therapeutic agents for diseases like cancer and infectious diseases .
Industry
In industry, this compound is used in the formulation of agrochemicals and pesticides. Its ability to modulate biological pathways makes it effective in controlling pests and enhancing crop yield .
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. The compound may also interact with receptors, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 5-Cyclopropyl-1,3,4-oxadiazol-2-amine
- 3-Cyclopropyl-1,2,4-oxadiazol-5-amine
- 3-Cyclopropyl-5-chloromethyl-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(pyridin-3-yl)methanamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropyl and pyridinyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H12N4O |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C11H12N4O/c12-9(8-2-1-5-13-6-8)11-14-10(15-16-11)7-3-4-7/h1-2,5-7,9H,3-4,12H2 |
InChI Key |
SIBAEIHCQJTKGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C(C3=CN=CC=C3)N |
Origin of Product |
United States |
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